molecular formula C6H6N4 B1327156 Pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1018125-39-7

Pyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B1327156
CAS No.: 1018125-39-7
M. Wt: 134.14 g/mol
InChI Key: QBONEWMRHLTZCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery Timeline

The historical development of pyrazolo[1,5-a]pyrimidines dates back to the mid-twentieth century when these compounds were first synthesized as part of comprehensive efforts to explore the chemical and biological properties of fused heterocyclic systems. Early research in this domain primarily focused on fundamental synthesis methodologies and chemical reactivity patterns, with investigators developing various synthetic routes to construct the characteristic fused ring architecture. The initial synthetic approaches involved cyclization reactions utilizing appropriate precursor molecules, establishing the foundation for more sophisticated methodologies that would emerge in subsequent decades.

The significance of pyrazolo[1,5-a]pyrimidines in medicinal chemistry became increasingly evident during the 1980s and 1990s when these compounds were identified as potent inhibitors of various enzyme systems, particularly protein kinases. This period marked a crucial transition from purely synthetic investigations to comprehensive biological evaluations. The unique structural characteristics of pyrazolo[1,5-a]pyrimidines, including their capacity to mimic adenosine triphosphate structures and interact effectively with enzyme active sites, positioned them as attractive candidates for pharmaceutical development. The discovery of their kinase inhibitory properties led to extensive research initiatives focused on developing novel pyrazolo[1,5-a]pyrimidine derivatives with enhanced selectivity and potency against specific therapeutic targets.

Research into this compound specifically gained momentum in the early twenty-first century as synthetic methodologies became more refined and structure-activity relationship studies revealed the importance of amino group positioning. The compound's emergence as a key intermediate in pharmaceutical synthesis coincided with advances in microwave-assisted synthetic techniques and green chemistry approaches, which improved synthetic efficiency and environmental sustainability. Contemporary research continues to expand the applications of this compound in diverse therapeutic areas, including cancer treatment, antimicrobial agent development, and enzyme inhibition studies.

Core Structural Features and Isomeric Variations

This compound exhibits a distinctive molecular architecture characterized by the fusion of a five-membered pyrazole ring with a six-membered pyrimidine ring, creating a bicyclic heterocyclic system with specific nitrogen atom positioning. The compound possesses the molecular formula Carbon6-Hydrogen6-Nitrogen4 and maintains a molecular weight of 134.14 grams per mole, reflecting its compact yet structurally complex nature. The strategic placement of the amino group at the 6-position of the pyrimidine ring component contributes significantly to the compound's chemical reactivity and biological activity profile.

The structural framework demonstrates remarkable planarity, which facilitates effective π-π stacking interactions and hydrogen bonding capabilities essential for biological target recognition. The nitrogen atoms within the heterocyclic system are positioned to create multiple potential hydrogen bonding sites, enabling the compound to interact effectively with enzyme active sites and receptor binding domains. This structural arrangement contributes to the compound's versatility as a pharmaceutical scaffold, allowing for structural modifications that can fine-tune biological activity and selectivity profiles.

Structural Parameter Value Significance
Molecular Formula C6H6N4 Compact nitrogen-rich structure
Molecular Weight 134.14 g/mol Suitable for pharmaceutical applications
Ring System Bicyclic fused heterocycle Enhanced stability and planarity
Amino Group Position 6-position Critical for biological activity
Nitrogen Content 4 atoms Multiple hydrogen bonding sites

Isomeric variations of this compound include positional isomers where the amino group is located at different positions on the pyrimidine ring, such as the 3-amino derivative pyrazolo[1,5-a]pyrimidin-3-amine. These positional isomers exhibit distinct chemical and biological properties due to the altered electronic environment and hydrogen bonding patterns. The 6-amino derivative demonstrates superior kinase inhibitory activity compared to other positional isomers, highlighting the critical importance of amino group positioning in determining biological efficacy. Structural studies reveal that the 6-amino configuration provides optimal geometry for interactions with adenosine triphosphate binding sites in protein kinases, explaining its preferential use in pharmaceutical applications.

The compound also exhibits tautomeric equilibria involving the amino group and adjacent nitrogen atoms within the heterocyclic system. These tautomeric forms can interconvert under physiological conditions, potentially influencing the compound's biological activity and metabolic stability. Nuclear magnetic resonance spectroscopy studies have confirmed the predominant existence of the amino tautomer under normal conditions, supporting its use as a reliable pharmaceutical intermediate.

Position in Heterocyclic Chemistry Landscape

This compound occupies a prominent position within the broader landscape of nitrogen-containing heterocyclic compounds, representing a sophisticated fusion of two fundamental heterocyclic motifs that appear frequently in pharmaceutical agents. The compound belongs to the class of bicyclic nitrogen heterocycles, which have gained tremendous importance in medicinal chemistry due to their structural diversity and biological activity potential. Within this classification, pyrazolo[1,5-a]pyrimidines have emerged as privileged scaffolds, meaning they possess inherent structural features that confer broad biological activity across multiple therapeutic targets.

The pyrazolo[1,5-a]pyrimidine structural pattern demonstrates exceptional versatility in pharmaceutical applications, serving as the core structure in numerous commercialized medications including sedative hypnotic agents, selective enzyme inhibitors, antiviral compounds, and antidiabetic medications. This therapeutic diversity stems from the scaffold's ability to undergo structural modifications at multiple positions, enabling medicinal chemists to optimize pharmacological properties while maintaining the beneficial characteristics of the core heterocyclic system. The remarkable synthetic flexibility of pyrazolo[1,5-a]pyrimidines has garnered considerable research interest due to their beneficial properties that enable structural modifications at virtually any position on the molecule.

Therapeutic Category Example Compounds Biological Target
Sedative Hypnotics Indiplon GABA receptors
Kinase Inhibitors Dorsomorphin Bone morphogenetic protein signaling
Antiviral Agents Presatovir Respiratory syncytial virus
Antidiabetic Medications Anagliptin Dipeptidyl peptidase-4
Anticancer Agents Dinaciclib Cyclin-dependent kinases

The biocompatibility and relatively low toxicity profiles associated with pyrazolo[1,5-a]pyrimidines have facilitated their approval as commercial pharmaceutical agents, demonstrating their practical utility in clinical applications. The compound class has demonstrated significant therapeutic potential across multiple disease areas, including cancer treatment through various kinase inhibitory mechanisms, antiviral activity against hepatitis C virus and human immunodeficiency virus, cyclooxygenase-2 inhibition for anti-inflammatory applications, antimicrobial activity, and anxiolytic properties.

Contemporary research in heterocyclic chemistry continues to explore novel synthetic methodologies for this compound and related derivatives, with particular emphasis on green chemistry approaches and sustainable synthetic practices. These investigations include palladium-catalyzed cross-coupling reactions, click chemistry methodologies, microwave-assisted synthesis techniques, and the development of deep eutectic solvent systems for enhanced environmental compatibility. The ongoing evolution of synthetic methodologies reflects the continued importance of this compound as a versatile building block in modern pharmaceutical chemistry.

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-3-8-6-1-2-9-10(6)4-5/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBONEWMRHLTZCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649470
Record name Pyrazolo[1,5-a]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018125-39-7
Record name Pyrazolo[1,5-a]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyrimidin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrimidin-6-one, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Pyrazolo[1,5-a]pyrimidin-6-amine derivatives have shown promising anticancer effects. Research indicates that these compounds can inhibit various cancer cell lines through mechanisms involving kinase inhibition and apoptosis induction. For instance, specific derivatives have been reported to exhibit IC50 values in the nanomolar range against cancer cells such as HCT116 and MDA-MB-231, highlighting their potential as effective anticancer agents .

Enzyme Inhibition
These compounds also act as potent inhibitors of enzymes relevant to cancer and other diseases. For example, pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of TrkA kinase, with some derivatives achieving IC50 values as low as 1.7 nM . Additionally, they have shown inhibitory effects on alpha-glucosidase and cyclooxygenase-2 (COX-2), suggesting their utility in managing diabetes and inflammation .

Psychopharmacological Properties
Several pyrazolo[1,5-a]pyrimidine derivatives are being explored for their psychopharmacological properties. Compounds like Lorediplon and Zaleplon are already approved for clinical use as sleep aids and anxiolytics . Their mechanism of action often involves modulation of neurotransmitter systems, making them valuable in treating anxiety and sleep disorders.

Material Science Applications

Fluorescent Probes
The photophysical properties of this compound derivatives have led to their exploration as fluorescent probes in biological imaging. These compounds can serve as lipid droplet biomarkers in cancer research, providing insights into cellular processes and aiding in the visualization of cancerous tissues . Their ability to form stable crystals with unique conformational characteristics further enhances their applicability in solid-state devices.

Agricultural Applications
Emerging studies suggest that pyrazolo[1,5-a]pyrimidines could be utilized in agricultural settings due to their antimicrobial properties. These compounds have demonstrated efficacy against various pathogens affecting crops, indicating potential for development as agrochemicals .

Synthesis and Structural Modifications

The synthesis of this compound typically involves straightforward reactions that allow for structural modifications to enhance biological activity. Recent advancements include copper-catalyzed methods that yield high purity and diversity among derivatives . These synthetic strategies not only facilitate the production of new compounds but also enable the exploration of structure-activity relationships (SAR) that inform future drug design.

Table: Summary of Key Findings on this compound Derivatives

StudyApplicationFindingsReference
Study 1AnticancerIC50 values < 20 nM against HCT116 cell line
Study 2Enzyme InhibitionPotent TrkA inhibitors with IC50 = 1.7 nM
Study 3PsychopharmacologyApproved drugs: Zaleplon for insomnia
Study 4Fluorescent ProbesEffective lipid droplet biomarkers in HeLa cells
Study 5Agricultural UseAntimicrobial activity against crop pathogens

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Pyrazolo[1,5-a]pyrimidin-6-amine belongs to a broader class of fused pyrimidine derivatives. Key analogues include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications References
This compound Pyrazolo[1,5-a]pyrimidine -NH₂ at C6 134.14 DPP-4 inhibitors, anticancer
2-Cyclopropyl derivative Pyrazolo[1,5-a]pyrimidine Cyclopropyl at C2, -NH₂ at C6 210.67 Undisclosed (pharmacological)
2-(Trifluoromethyl) derivative Pyrazolo[1,5-a]pyrimidine -CF₃ at C2, -NH₂ at C6 202.14 Lab-scale applications
[1,2,4]Triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine Triazole fused ring Varies Antitumor, herbicidal
Pyrazolo[1,5-a]quinazoline Pyrazolo[1,5-a]quinazoline Benzene ring fused to pyrimidine Varies Fluorescent probes

Key Observations :

  • Core Modifications : Fusing a triazole ring ([1,2,4]triazolo[1,5-a]pyrimidine) broadens biological activities, including herbicidal and antiparasitic effects .
  • Fluorescence Properties : Pyrazolo[1,5-a]quinazolines exhibit intense fluorescence (λem = 393–414 nm), unlike the amine-substituted pyrazolo[1,5-a]pyrimidines, due to extended conjugation .
Enzyme Inhibition
  • This compound Derivatives : Optimized derivatives show IC50 values < 10 nM against DPP-4 and α-glucosidase, with high selectivity due to C3 and C5 aryl substitutions .
  • Triazolo[1,5-a]pyrimidines : Exhibit dual activity as antitumor agents (e.g., inhibition of EGFR kinase ) and herbicidal agents, with IC50 values in the micromolar range .
Anticancer Activity
  • This compound Derivatives : Compounds 6m and 6p (from Kamal et al.) inhibit cancer cell proliferation via TTK kinase inhibition , with selectivity indices >100 .
  • Pyrazolo[1,5-c]quinazolin-5-amine : Shows moderate activity against breast cancer cell lines (IC50 = 5–10 µM) but lacks the selectivity of pyrazolo[1,5-a]pyrimidines .

Biological Activity

Pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as a potent inhibitor of various kinases involved in cancer progression. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

This compound derivatives have been primarily studied for their inhibitory effects on specific kinases, including Pim-1 and CDK1.

  • Pim-1 Inhibition : Research indicates that compounds based on this scaffold can selectively inhibit Pim-1 kinase, which plays a crucial role in cell proliferation and survival. In a study, several pyrazolo[1,5-a]pyrimidine compounds demonstrated strong inhibition of Pim-1 with IC50 values in the nanomolar range. Notably, compound 11b showed over 98% inhibition at a concentration of 1 µM against Pim-1 and demonstrated selectivity against a panel of 119 oncogenic kinases .
  • CDK1 Inhibition : Another significant target is CDK1 (Cyclin-Dependent Kinase 1), essential for cell cycle progression. A newly synthesized compound, 2-((2,4-dimethoxyphenyl)amino)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide (7a), exhibited an IC50 of 161.2 nM against CDK1/Cyc B complex and demonstrated pro-apoptotic effects through the intrinsic pathway .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core significantly influence biological activity.

CompoundPositionModificationBiological Activity
11b C3Aryl groupHigh selectivity for Pim-1
7a C5/C6DimethoxyphenylPotent CDK1 inhibitor
9 C7Amino groupIncreased potency against Flt-3

These modifications enhance binding affinity and specificity towards their respective targets, which is critical for developing effective therapeutics.

In Vitro Studies

In vitro studies have demonstrated the efficacy of pyrazolo[1,5-a]pyrimidin-6-amines in inhibiting cancer cell proliferation.

  • Clonogenic Assays : Compounds such as 11b not only inhibited kinase activity but also reduced colony formation in cancer cell lines at submicromolar concentrations .
  • Cell Cycle Analysis : Compound 7a was shown to arrest the cell cycle at the G2/M phase in HCT-116 colorectal cancer cells, indicating its potential as an anticancer agent .

Case Studies

Several case studies highlight the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives:

  • Pim-1 Selective Inhibitors : A study evaluated multiple compounds for their ability to inhibit Pim-1. The lead compound exhibited an excellent safety profile with minimal off-target effects .
  • Anticancer Activity : Compound 7a was screened against the NCI 60 cancer cell line panel and showed a mean growth inhibition percentage of 48.5%, demonstrating its promise as an anticancer agent .

Q & A

Basic: What safety protocols are recommended for handling Pyrazolo[1,5-a]pyrimidin-6-amine in laboratory settings?

Answer:
this compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319) . Recommended protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves before use and avoid skin contact .
  • Ventilation: Work in a fume hood to minimize inhalation risks.
  • First Aid: For eye exposure, rinse with water for ≥15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water .
  • Waste Disposal: Classify waste as hazardous and dispose via certified biohazard handlers .

Basic: What spectroscopic and analytical methods are effective for characterizing this compound derivatives?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm regiochemistry and substituent positions (e.g., distinguishing between 3-aryl vs. 5-aryl isomers) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formulas (e.g., C₁₃H₁₁N₅O with [M+H]⁺ at m/z 254.1042) .
  • Elemental Analysis: Validate purity via carbon, hydrogen, and nitrogen content (e.g., C: 61.65%, H: 4.38%, N: 27.65%) .
  • Infrared (IR) Spectroscopy: Identify functional groups like cyano (CN) or carbonyl (C=O) stretches .

Advanced: How can regioselectivity challenges in synthesizing substituted this compound derivatives be addressed?

Answer:
Regioselectivity is influenced by reaction conditions and precursor design:

  • Precursor Functionalization: Use 2H-pyrazol-3-ylamines as precursors to direct substitution at position 7 via azo coupling or cyclocondensation .
  • Solvent and Catalyst Control: Pyridine promotes cyclization at position 3, while DMF with NaH favors position 5 modifications .
  • Microwave-Assisted Synthesis: Enhances yield and selectivity in multi-component reactions (e.g., 70% yield for 7-amino-3-(2'-chlorophenylazo) derivatives) .

Table 1: Example Regioselective Syntheses

DerivativeReaction ConditionsYieldKey DataReference
7-Amino-3-(2'-Cl-Ph-azo)-2-ethylPyridine, reflux, 5 hours62%Mp: 266–268°C; ¹H NMR δ 8.2 (s, 1H)
3-(4'-Cl-Ph-azo)-2-ethylPiperidine, reflux, 6 hours67%HRMS: m/z 402.0871 [M+H]⁺

Advanced: What strategies optimize reaction yields in multi-step syntheses involving this compound intermediates?

Answer:

  • Combinatorial Chemistry: Parallel synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides via Ugi reactions improves library diversity (e.g., 50–75% yields) .
  • Catalyst Screening: Meglumine (10 mol%) in ethanol enhances yields for 4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-6-amine derivatives (85–92% efficiency) .
  • Byproduct Mitigation: Use scavenger resins (e.g., sulfonic acid-functionalized silica) to remove unreacted amines in carboxamide syntheses .

Methodological: How to design a structure-activity relationship (SAR) study for this compound-based kinase inhibitors?

Answer:

  • Scaffold Diversification: Introduce substituents at positions 3, 5, and 7 to probe steric/electronic effects (e.g., 6-cyano vs. 6-methyl groups alter CDK2 inhibition) .
  • Bioassay Integration: Test analogs against kinase panels (e.g., CDK9, CHK1) using IC₅₀ assays. Correlate activity with logP and polar surface area .
  • Computational Modeling: Dock derivatives into ATP-binding pockets (e.g., PyMOL, AutoDock) to predict binding affinities .

Table 2: Representative SAR Findings

DerivativeTarget KinaseIC₅₀ (nM)Key Structural FeatureReference
3-CF₃-5-Me-7-NH₂CDK912.4Trifluoromethyl enhances selectivity
3-Ph-6-CN-7-CO₂EtCHK18.7Cyano group improves potency

Advanced: How to resolve contradictions in reported biological activity data for this compound analogs?

Answer:

  • Purity Verification: Re-synthesize compounds and confirm purity (>95%) via HPLC and elemental analysis to exclude impurities as confounding factors .
  • Assay Standardization: Use consistent cell lines (e.g., HCT-116 for anti-tumor studies) and normalize data to positive controls (e.g., doxorubicin) .
  • Meta-Analysis: Cross-reference data across studies (e.g., IC₅₀ discrepancies in CDK inhibition may stem from assay temperature or ATP concentrations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 2
Pyrazolo[1,5-a]pyrimidin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.